

# Application Notes: Purification of (4-Methoxyphenyl)(phenyl)methanol by Recrystallization

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## Compound of Interest

Compound Name: (4-Methoxyphenyl)  
(phenyl)methanol

Cat. No.: B119875

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## Introduction

**(4-Methoxyphenyl)(phenyl)methanol**, also known as 4-methoxybenzhydrol, is a solid organic compound with applications in chemical synthesis and research. The purity of such reagents is critical for achieving desired outcomes in research, particularly in drug development where impurities can lead to ambiguous results or side reactions. Recrystallization is a powerful and widely used technique for the purification of solid compounds.<sup>[1][2]</sup> This method relies on the principle that the solubility of most solids increases with temperature.<sup>[2]</sup> By dissolving an impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound can be induced to crystallize in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).<sup>[3][4]</sup>

This document provides a detailed protocol for the purification of **(4-Methoxyphenyl)(phenyl)methanol** using the single-solvent recrystallization method.

## Data Presentation

Quantitative data for **(4-Methoxyphenyl)(phenyl)methanol** is summarized in the tables below.

Table 1: Physical and Chemical Properties of **(4-Methoxyphenyl)(phenyl)methanol**

Property	Value	Reference
CAS Number	720-44-5	[5]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	[5]
Molecular Weight	214.26 g/mol	[6]
Melting Point	67-69 °C	
Appearance	Solid	[5]

Table 2: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[7] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, should not react with the compound, and should have a relatively low boiling point for easy removal.[8] For **(4-Methoxyphenyl)(phenyl)methanol**, which is a moderately polar molecule containing alcohol and ether functional groups, several common laboratory solvents can be considered.

Solvent	Polarity	Boiling Point (°C)	Expected Solubility Behavior
Water	High	100	Low solubility at all temperatures; potentially useful as an anti-solvent.[9]
Ethanol	High	78	Good potential solvent; likely to dissolve the compound when hot and have reduced solubility when cold.[8] [10]
Methanol	High	65	Good potential solvent with similar properties to ethanol but a lower boiling point.[8]
Ethyl Acetate	Medium	77	May be a suitable solvent.[8]
Acetone	Medium	56	May be a suitable solvent, though its low boiling point can sometimes lead to rapid, less selective crystallization.[8]
Dichloromethane	Medium	40	Likely to be a good dissolving solvent, may require an anti-solvent for precipitation.[10]

Toluene	Low	111	May dissolve the compound, but the high boiling point can be problematic.[8]
Hexane / Heptane	Low	~69 / ~98	Low solubility at all temperatures; likely useful as an anti-solvent.[10]

Based on these considerations, ethanol or a mixed solvent system like ethanol/water or dichloromethane/heptane would be excellent starting points for optimization.[11]

## Experimental Protocols

This protocol details the single-solvent recrystallization of **(4-Methoxyphenyl)(phenyl)methanol** using ethanol.

### Materials and Equipment

- Crude **(4-Methoxyphenyl)(phenyl)methanol**
- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks (two sizes)
- Hot plate with stirring capability
- Magnetic stir bar
- Glass stirring rod
- Buchner funnel and filter flask
- Filter paper

- Watch glass
- Spatula
- Ice bath
- Vacuum source

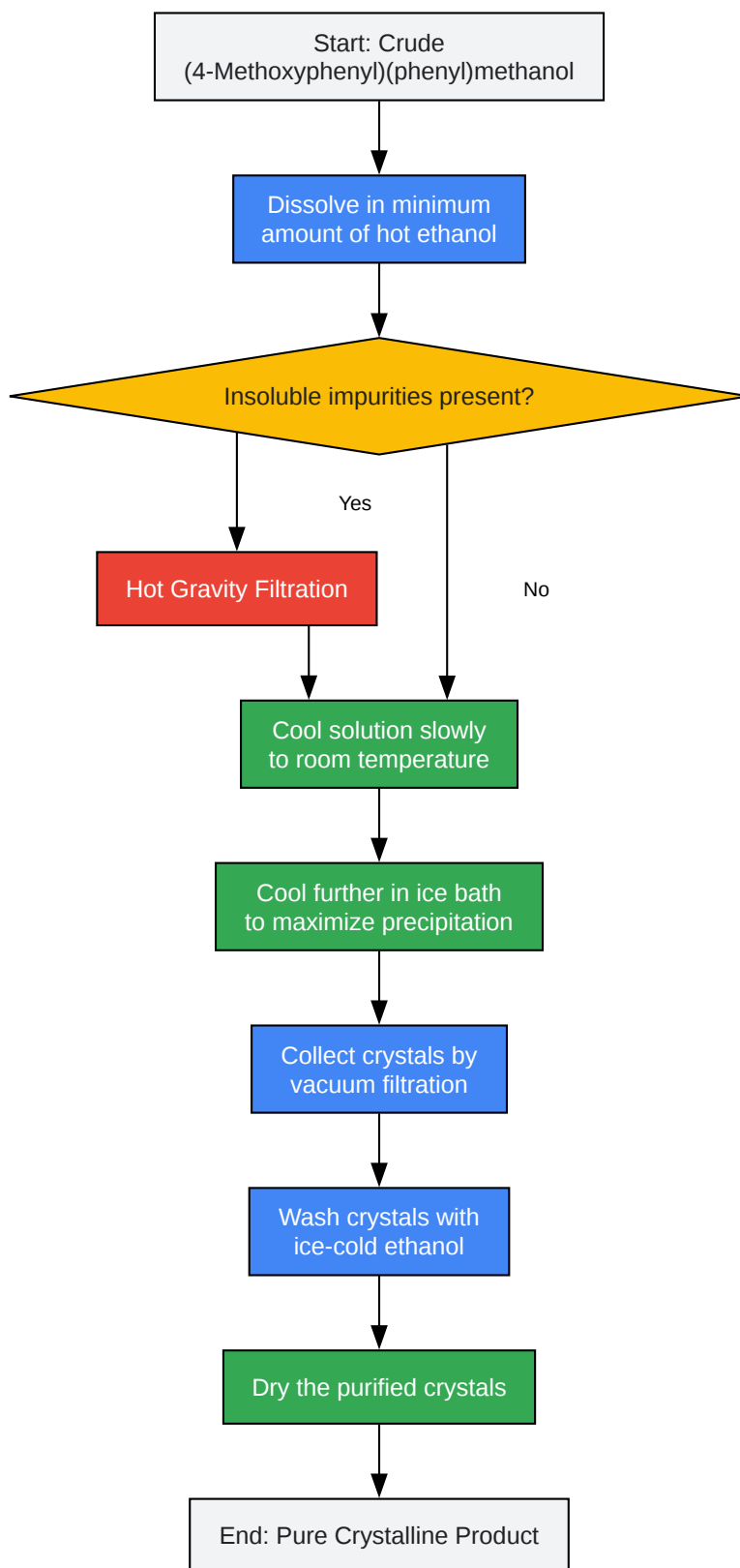
#### Procedure

- Dissolution:
  - Place the crude **(4-Methoxyphenyl)(phenyl)methanol** (e.g., 2.0 g) into a 125-mL Erlenmeyer flask equipped with a magnetic stir bar.
  - Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.
  - Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution to maximize the final yield.[\[12\]](#)
- Hot Filtration (Optional):
  - If insoluble impurities are visible in the hot solution, they must be removed by hot gravity filtration.[\[13\]](#)
  - Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate.
  - Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.[\[13\]](#)
- Crystallization:
  - Remove the flask containing the clear solution from the heat source.

- Cover the mouth of the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[\[12\]](#)
- Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[\[11\]](#)
- Isolation of Crystals:
  - Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[\[1\]](#)
  - Transfer the crystalline slurry into the funnel.
- Washing:
  - With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This helps to remove any residual mother liquor containing dissolved impurities.[\[12\]](#) Use a minimal amount of cold solvent to avoid redissolving the product.
- Drying:
  - Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and help dry them.
  - Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.[\[11\]](#)
- Analysis:
  - Once dry, weigh the purified crystals to calculate the percent recovery.
  - Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[\[4\]](#)

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of **(4-Methoxyphenyl)(phenyl)methanol** by recrystallization.



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